molecular formula C10H6Cl2O2 B14591161 4-(3-Chloro-3-oxoprop-1-en-1-yl)benzoyl chloride CAS No. 61256-19-7

4-(3-Chloro-3-oxoprop-1-en-1-yl)benzoyl chloride

Cat. No.: B14591161
CAS No.: 61256-19-7
M. Wt: 229.06 g/mol
InChI Key: OXFNIZCTQBUHGF-UHFFFAOYSA-N
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Description

4-(3-Chloro-3-oxoprop-1-en-1-yl)benzoyl chloride is an organic compound that belongs to the class of cinnamic acids and derivatives It is characterized by the presence of a benzoyl chloride group attached to a 3-chloro-3-oxoprop-1-en-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-3-oxoprop-1-en-1-yl)benzoyl chloride typically involves the reaction of 4-benzoyl chloride with 3-chloro-3-oxoprop-1-en-1-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated systems .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3-Chloro-3-oxoprop-1-en-1-yl)benzoyl chloride involves its reactivity towards nucleophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds, leading to the formation of new chemical entities. This reactivity is primarily due to the presence of the electrophilic carbonyl and chloro groups in the molecule .

Properties

CAS No.

61256-19-7

Molecular Formula

C10H6Cl2O2

Molecular Weight

229.06 g/mol

IUPAC Name

4-(3-chloro-3-oxoprop-1-enyl)benzoyl chloride

InChI

InChI=1S/C10H6Cl2O2/c11-9(13)6-3-7-1-4-8(5-2-7)10(12)14/h1-6H

InChI Key

OXFNIZCTQBUHGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)Cl)C(=O)Cl

Origin of Product

United States

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